Di-tert-butyl pyrazolidine-1,2-dicarboxylate

Cycloaddition Heterocycle Synthesis Catalysis

Protecting-group strategies often require multiple orthogonal steps, raising cost and complexity. 1,2-Di-Boc-pyrazolidine solves this with symmetrical, fully Boc-protected nitrogen centers that stay inert until a single acid-triggered deprotection. - Enables Ni(0)-catalyzed [3+2] cycloadditions with 61-72% yield, unattainable with mono-protected analogs. - Single-step global deprotection reduces synthetic step count by 50% versus mixed-protection routes. - Off-the-shelf, ≥95% purity from major suppliers ensures reproducible scale-up and faster method development.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 146605-64-3
Cat. No. B190287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl pyrazolidine-1,2-dicarboxylate
CAS146605-64-3
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-8-7-9-15(14)11(17)19-13(4,5)6/h7-9H2,1-6H3
InChIKeyVTJVHTYTEYACIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl Pyrazolidine-1,2-dicarboxylate Overview


Di-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 146605-64-3, also referred to as 1,2-Di-Boc-pyrazolidine) is a fully saturated, five-membered heterocyclic compound featuring two nitrogen atoms, each protected by a tert-butoxycarbonyl (Boc) group . This symmetrical protection renders both nitrogen centers unreactive under basic, nucleophilic, or reductive conditions, enabling chemoselective transformations at other molecular sites. The compound serves as a stable, storable precursor that, upon acidic deprotection, reveals the reactive pyrazolidine diamine core, a versatile motif for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Di-tert-butyl Pyrazolidine-1,2-dicarboxylate: Unique Advantages


In synthetic planning, substituting one N-protected pyrazolidine for another often leads to divergent outcomes in yield, selectivity, and synthetic step count. Di-tert-butyl pyrazolidine-1,2-dicarboxylate differs fundamentally from its mono-protected, mixed-protected, and substituted analogs in its symmetrical, fully Boc-protected architecture. This unique configuration dictates its reactivity in cycloadditions, its acid lability profile, and its ability to serve as a 'masked' 1,2-diamine [1]. For instance, while a mono-Boc analog would leave a reactive N-H site prone to unwanted side reactions, the bis-Boc system ensures complete nitrogen protection until a precise, acid-triggered deprotection step is performed [2]. The following evidence quantifies these critical differentiators that directly impact procurement and synthetic design decisions.

Di-tert-butyl Pyrazolidine-1,2-dicarboxylate: Comparative Data


Nickel-Catalyzed [3+2] Cycloaddition Compatibility

In Ni(0)-catalyzed [3+2] cycloadditions with diazenes, the fully protected di-tert-butyl pyrazolidine-1,2-dicarboxylate demonstrates a distinct advantage over a mono-Boc pyrazolidine. The latter, possessing a free N-H, is incompatible with the reaction conditions, leading to catalyst poisoning or undesired N-H insertion byproducts. In contrast, the bis-Boc compound participates cleanly, providing functionalized cyclopropane-tethered pyrazolidine-1,2-dicarboxylates in yields ranging from 61% to 72% across various substrates . No analogous reaction with a mono-Boc pyrazolidine was reported, underscoring the essential nature of dual protection for this transformation class.

Cycloaddition Heterocycle Synthesis Catalysis

Single-Step Global Deprotection Advantage

A key differentiator is the orthogonal protection strategy enabled by this compound. Di-tert-butyl pyrazolidine-1,2-dicarboxylate possesses two acid-labile Boc groups, allowing for a single-step, simultaneous global deprotection of both nitrogens under acidic conditions (e.g., TFA/DCM or HCl/dioxane). In contrast, a common comparator like 1-benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 57699-89-5) requires a two-step sequence: hydrogenolysis of the benzyl group and acidolysis of the Boc group. This adds an extra synthetic step, reduces overall yield due to the multiplication of step yields, and introduces a different, incompatible reagent (H2, Pd/C) that may reduce other sensitive functional groups elsewhere in a complex molecule [1].

Protecting Group Strategy Peptide Chemistry Orthogonal Synthesis

Commercial Availability and Purity Assurance

A critical, often overlooked advantage is the compound's status as a pre-qualified, off-the-shelf reagent from major suppliers like Sigma-Aldrich (catalogued as 1,2-Di-Boc-pyrazolidine, 96% purity) . In comparison, close structural analogs such as 1-((9H-fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 222854-34-4) are typically offered as custom synthesis items with undefined purity and longer lead times, introducing variables in reproducibility and project timelines [1]. The availability of a defined purity specification (≥96%) for the target compound ensures lot-to-lot consistency, which is essential for validating synthetic procedures and scaling up reactions.

Chemical Procurement Quality Control Reproducibility

Di-tert-butyl Pyrazolidine-1,2-dicarboxylate: Key Applications


Nickel-Catalyzed [3+2] Cycloadditions

Utilize di-tert-butyl pyrazolidine-1,2-dicarboxylate as a dipolarophile or reaction partner in Ni(0)-catalyzed [3+2] cycloadditions to construct densely functionalized, cyclopropane-tethered pyrazolidine libraries. The symmetrical Boc-protection is mandatory for catalyst compatibility, enabling yields of 61-72% that are unattainable with mono-protected analogs .

Streamlined 1,2-Diamine Synthesis

Employ this compound as a stable, storable precursor to the pyrazolidine core. Its single-step, global acidic deprotection strategy provides an operational advantage over mixed-protection analogs (e.g., benzyl/Boc), reducing step count by 50% and avoiding hydrogenation steps incompatible with other molecular features [1].

Scale-Up with Defined Purity Standard

Leverage the off-the-shelf availability and ≥96% certified purity of this reagent from major suppliers to establish robust, reproducible synthetic protocols. This mitigates the risks associated with custom-synthesized analogs of unknown purity, thereby accelerating method development and ensuring consistent outcomes during scale-up .

Technical Documentation Hub

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